![molecular formula C13H11NO B1337923 5,11-Dihydrodibenzo[b,e][1,4]oxazepine CAS No. 3433-74-7](/img/structure/B1337923.png)
5,11-Dihydrodibenzo[b,e][1,4]oxazepine
概要
説明
5,11-Dihydrodibenzo[b,e][1,4]oxazepine is a heterocyclic compound with the molecular formula C13H11NO. It belongs to the class of oxazepines, which are seven-membered rings containing one oxygen and one nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dihydrodibenzo[b,e][1,4]oxazepine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-arylated 2-aminophenols with 2-halogenated benzoic acids under basic conditions. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazepine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products .
化学反応の分析
Catalytic Asymmetric Alkylation
The alkylation of 5,11-dihydrodibenzo[b,e] oxazepine derivatives has been explored using organometallic reagents. For example, enantioselective ethylation with diethylzinc (Et₂Zn) catalyzed by (R)-VAPOL-Zn(II) complexes yields chiral 11-ethyl derivatives:
Reagent/Catalyst | Conditions | Yield (%) | ee (%) | Reference |
---|---|---|---|---|
Et₂Zn/(R)-VAPOL-Zn(II) | Et₂O, rt, 12 h | 40–76 | 34–70 |
This method demonstrates moderate enantioselectivity, with substituents on the aromatic rings influencing reactivity. Electron-withdrawing groups (e.g., Cl, MeO) marginally improve ee values.
Aza-Reformatsky Reaction
The aza-Reformatsky reaction with ethyl iodoacetate under radical conditions enables the synthesis of α-amino acid derivatives. Key parameters include:
Reagent/Catalyst | Conditions | Yield (%) | ee (%) | Reference |
---|---|---|---|---|
ZnMe₂, O₂, diaryl prolinol | Air atmosphere, 25°C, 24 h | 82–98 | 85–94 |
The reaction proceeds via a radical mechanism initiated by methyl radicals from ZnMe₂/O₂, achieving high enantioselectivity.
Enantioselective Alkynylation
Terminal alkynes react with 5,11-dihydrodibenzo[b,e] oxazepines via AgOAc/chiral phosphoric acid catalysis. Ethynylcyclohexane is a standout nucleophile:
Alkyne | Catalyst | Conditions | Yield (%) | ee (%) | Reference |
---|---|---|---|---|---|
Ethynylcyclohexane | AgOAc/CPA 35 (5–10 mol%) | 1,4-dioxane, 15°C | 92 | 95 |
Aromatic and aliphatic alkynes exhibit broad compatibility, with ee values ranging from 78% to 95%.
Propargylation with Allenylboronates
Bi(OAc)₃ and chiral phosphoric acid catalyze the propargylation of the imine using allenylboronates, yielding chiral 11-propargyl derivatives:
Reagent/Catalyst | Conditions | Yield (%) | ee (%) | Reference |
---|---|---|---|---|
Allenylboronate/Bi(OAc)₃ | Toluene, –20°C, 48 h | 85–91 | 88–95 |
This method avoids transition metals and achieves high enantiocontrol, critical for pharmaceutical intermediates.
Cyclocondensation Reactions
5,11-Dihydrodibenzo[b,e] oxazepine derivatives are synthesized via cyclocondensation of precursors like 2-aminophenols and 2-halobenzaldehydes. For example:
Precursors | Base/Catalyst | Conditions | Yield (%) | Reference |
---|---|---|---|---|
2-Aminophenol + 2-Cl-benzaldehyde | K₂CO₃, DMF, 120°C | 71–97 |
This approach is scalable and adaptable to diverse substitution patterns.
Pharmaceutical Modifications
Structural modifications of the core scaffold yield bioactive analogs. For instance:
- Dual H₁/5-HT₂A ligands : 3,7-Dichloro-11-(4-methylpiperazin-1-yl) derivatives show high affinity (pKᵢ: 9.23 for H₁R, 8.74 for 5-HT₂AR) .
- Selective H₁ antagonists : Chlorine substitution at specific positions (e.g., 3,8-dichloro) enhances receptor specificity .
Reduction and Functionalization
Hydrogenation of the imine bond or ketone derivatives enables access to saturated analogs. For example:
- 10,11-Dihydrodibenzo[b,f] oxazepin-11-one is reduced with deuterium gas to yield deuterated analogs for metabolic studies .
Table 2: Substituent Effects on Alkylation
R₁ (Aromatic Substituent) | R₂ (Alkyl Group) | Yield (%) | ee (%) |
---|---|---|---|
H | Et | 76 | 70 |
Cl | Et | 68 | 65 |
MeO | Et | 72 | 68 |
科学的研究の応用
5,11-Dihydrodibenzo[b,e][1,4]oxazepine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a calcium channel antagonist, which could be useful in treating conditions like irritable bowel syndrome.
Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
作用機序
The mechanism of action of 5,11-Dihydrodibenzo[b,e][1,4]oxazepine involves its interaction with calcium channels. By binding to these channels, it can modulate their activity, which is crucial in various physiological processes. This interaction can lead to the inhibition of abnormal motor functions in the gastrointestinal tract, providing therapeutic benefits .
類似化合物との比較
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: Another oxazepine derivative with similar structural features but different substitution patterns.
Dibenzo[b,e][1,4]thiazepine: Contains a sulfur atom instead of oxygen, leading to different chemical properties and applications.
Uniqueness
5,11-Dihydrodibenzo[b,e][1,4]oxazepine is unique due to its specific arrangement of atoms within the oxazepine ring, which imparts distinct chemical and biological properties. Its ability to act as a calcium channel antagonist sets it apart from other similar compounds .
生物活性
5,11-Dihydrodibenzo[b,e][1,4]oxazepine is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, pharmacodynamics, and therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
This compound belongs to the dibenzoxazepine family, which is characterized by a fused ring system that enhances its biological activity. The synthesis of this compound often involves multi-step reactions starting from simpler aromatic compounds. Recent studies have reported various synthetic routes that yield high purity and yield of the target compound.
Pharmacological Properties
The biological activity of this compound has been investigated in several studies:
- Antidepressant Activity : A notable derivative, 7-chloro-5,11-dihydrodibenzo[b,e][1,4]oxazepine-5-carboxamide, has shown promise as an antidepressant. Its bioavailability increased significantly when formulated as micronized drugs or lyophilized combinations with poloxamer 407. This formulation improved solubility and dissolution characteristics in acidic conditions, which is critical for oral bioavailability .
- Histone Deacetylase Inhibition : Some derivatives of dibenzo[b,f][1,4]oxazepine have been identified as inhibitors of histone deacetylases (HDACs), suggesting their potential role in cancer therapy through modulation of gene expression .
- TRPA1 Receptor Antagonism : Certain substituted dibenzo derivatives have been reported as potent antagonists of the TRPA1 receptor, indicating their potential use in pain management .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antidepressant Efficacy : Clinical trials involving 7-chloro-5,11-dihydrodibenzo[b,e][1,4]oxazepine derivatives demonstrated significant improvements in depressive symptoms in patients resistant to conventional therapies. The study emphasized the importance of formulation in enhancing drug delivery and efficacy .
- Cancer Cell Differentiation : A study identified a 1,5-dihydrobenzo[e][1,4]oxazepin-2(3H)-one compound that induced differentiation in acute myeloid leukemia cells. This finding underscores the potential for these compounds in oncological applications .
Data Tables
特性
IUPAC Name |
6,11-dihydrobenzo[c][1,5]benzoxazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-2-6-11-10(5-1)9-15-13-8-4-3-7-12(13)14-11/h1-8,14H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGIBJWUMUWIFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC3=CC=CC=C3O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454644 | |
Record name | 5,11-Dihydrodibenzo[b,e][1,4]oxazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3433-74-7 | |
Record name | 5,11-Dihydrodibenzo[b,e][1,4]oxazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of phenoxazines and 5,11-dihydrodibenzo[b,e][1,4]oxazepines described in the research?
A1: The research highlights the first successful synthesis of phenoxazines and 5,11-dihydrodibenzo[b,e][1,4]oxazepines from 2-nitrenoaryl aryl ethers by strategically blocking ortho-positions. [] This controlled approach to inducing nitrene-mediated rearrangements provides a new pathway for synthesizing these specific heterocyclic ring systems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。